(1R,2S,3S,5R,6S,7S)-2-(4-isopropylphenyl)-5,7-dimethyl-1,3-diazaadamantan-6-amine
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Description
(1R,2S,3S,5R,6S,7S)-2-(4-isopropylphenyl)-5,7-dimethyl-1,3-diazaadamantan-6-amine is a useful research compound. Its molecular formula is C19H29N3 and its molecular weight is 299.462. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
5,7-Dimethyl-2-[4-(propan-2-yl)phenyl]-1,3-diazatricyclo[3.3.1.13,7]decan-6-amine is involved in the synthesis and characterization of various compounds. For instance, Rivera and González-Salas (2010) described the synthesis of novel triazenes from the reaction of a cyclic aminal with diazonium salts, including compounds like 3,8-bis[(4-methoxyphenyl)diazenyl]-1,3,6,8-tetraazabicyclo[4.3.1]decane (Rivera & González-Salas, 2010).
Catalytic Activities
The compound has been studied for its potential in catalytic activities. For example, Zotto et al. (2000) explored the catalytic activity of [RuCl(η5-C5H5)(PPh3)2] in reactions involving N,N-dimethyl-2-propen-1-amine and N,N-dimethylbenzylamine, leading to the formation of α-amino ketones (Zotto et al., 2000).
Structural and Conformational Studies
The structural and conformational properties of derivatives of this compound have been a subject of research. Kirby, Komarov, and Feeder (2001) reported on the synthesis, properties, and reactions of 3,5,7-trimethyl-1-azatricyclo[3.3.1.13,7]decan-2-one, emphasizing its properties as a ketone (Kirby, Komarov, & Feeder, 2001).
Photophysical Studies
Studies have also been conducted on the photophysical properties of related compounds. Qin et al. (2005) examined the properties of borondipyrromethene analogues in solution, providing insights into the fluorescence quantum yield and lifetime in different solvents (Qin et al., 2005).
Properties
IUPAC Name |
5,7-dimethyl-2-(4-propan-2-ylphenyl)-1,3-diazatricyclo[3.3.1.13,7]decan-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3/c1-13(2)14-5-7-15(8-6-14)16-21-9-18(3)10-22(16)12-19(4,11-21)17(18)20/h5-8,13,16-17H,9-12,20H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZLHPXCMDYPSPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2N3CC4(CN2CC(C3)(C4N)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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